2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Overview
Description
“2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a heterocyclic compound . It is a solid substance with the molecular formula C10H8N2O2 .
Molecular Structure Analysis
The molecular weight of “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is 188.18 . The compound’s structure includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms .Scientific Research Applications
Antibacterial Properties
One of the key applications of these compounds is their antibacterial activity. For instance, Schiff base compounds derived from 1,2,5-oxadiazole have shown significant activity against Staphylococcus aureus and Bacillus cereus, with certain derivatives demonstrating potent antibacterial effects (Kakanejadifard et al., 2013).
Corrosion Inhibition
Oxadiazole derivatives have also been investigated for their corrosion inhibition properties. Studies have shown that these compounds can form protective layers on mild steel surfaces in acidic environments, indicating their potential as corrosion inhibitors (Ammal et al., 2018).
Catalysis
Certain oxadiazole compounds catalyze chemical reactions, such as the conversion of aldehydes and ketones to cyanosilylated products, showcasing their utility in synthetic chemistry (Horike et al., 2008).
Optical Studies
Research into the optical properties of oxadiazole derivatives has led to the synthesis of metal complexes with significant optical absorption, which could have applications in materials science (Mekkey et al., 2020).
Antimicrobial Activity
Several oxadiazole derivatives have been synthesized and shown to possess both antibacterial and antifungal activities, offering potential use in developing new antimicrobial agents (Gupta et al., 2008).
Fluorescent Probes
Oxadiazole derivatives have been designed as ratiometric fluorescent probes for cysteine and homocysteine, demonstrating a large emission shift upon interaction, which could be applied in bioimaging and diagnostics (Lin et al., 2008).
Safety And Hazards
Future Directions
The 1,2,4-oxadiazole scaffold, which is present in “2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde”, has been the focus of various studies due to its potential therapeutic applications . Future research could explore the biological activity of this compound and its derivatives, potentially leading to the development of new therapeutic agents .
properties
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQLUUWDLSUKNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640217 | |
Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
CAS RN |
879896-54-5 | |
Record name | 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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